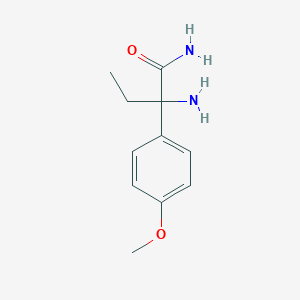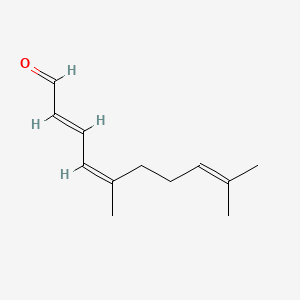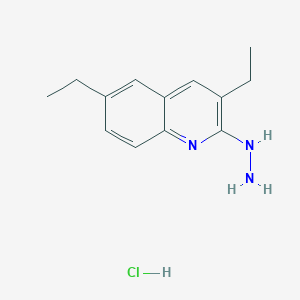
3,6-Diethyl-2-hydrazinoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,6-Diethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3,6-diethylquinoline with hydrazine in the presence of hydrochloric acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
3,6-Diethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3,6-Diethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic uses, such as anticancer or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
作用机制
The mechanism of action of 3,6-Diethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
3,6-Diethyl-2-hydrazinoquinoline hydrochloride can be compared with other hydrazinoquinoline derivatives, such as 2-hydrazinoquinoline and 3,6-dimethyl-2-hydrazinoquinoline . These compounds share similar structures but differ in their substituent groups, which can affect their chemical reactivity and biological activity. The unique diethyl substitution on the quinoline ring of this compound may confer distinct properties, making it valuable for specific research applications .
属性
CAS 编号 |
1170298-97-1 |
|---|---|
分子式 |
C13H18ClN3 |
分子量 |
251.75 g/mol |
IUPAC 名称 |
(3,6-diethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(15-12)16-14;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
InChI 键 |
IHFGXPRSKLFVDB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)NN)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


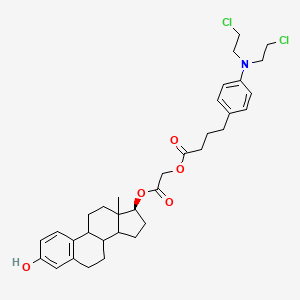
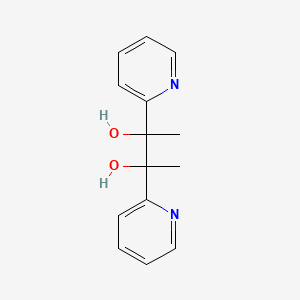
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
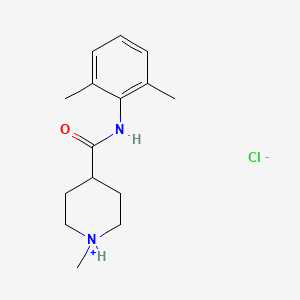

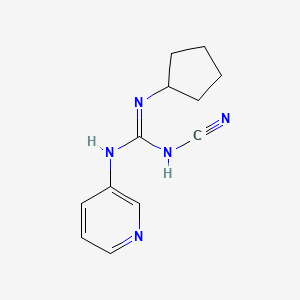
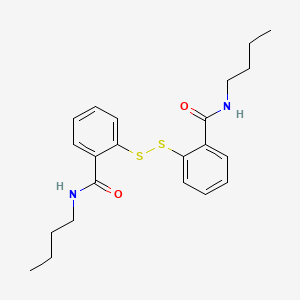
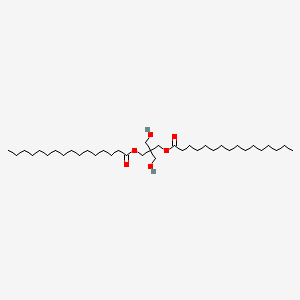
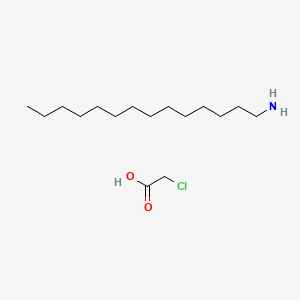
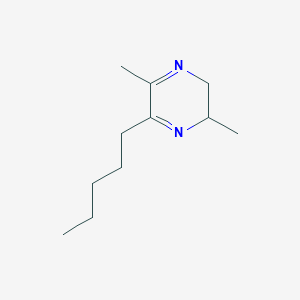
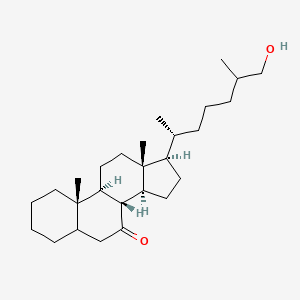
![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
